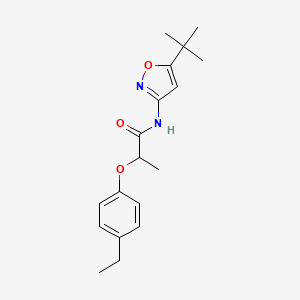
N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
描述
N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially discovered as a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in regulating cellular responses to stress and inflammation. Since then, CEP-1347 has been investigated for its potential use in the treatment of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
作用机制
CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, a protein kinase that is activated in response to stress and inflammation. N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been implicated in the pathogenesis of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. By inhibiting N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide activity, CEP-1347 prevents the activation of downstream signaling pathways that lead to neuronal death and degeneration.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in animal models of neurodegenerative disorders. In addition to its neuroprotective effects, CEP-1347 has been shown to reduce inflammation and oxidative stress, two processes that contribute to neuronal damage in these disorders. Furthermore, CEP-1347 has been shown to improve mitochondrial function, which is impaired in many neurodegenerative disorders.
实验室实验的优点和局限性
CEP-1347 has several advantages as a potential therapeutic agent for neurodegenerative disorders. It has been shown to be effective in animal models of Parkinson's disease and Alzheimer's disease, and it has a well-defined mechanism of action. Furthermore, CEP-1347 has been shown to have good pharmacokinetic properties, including good brain penetration. However, there are also some limitations to the use of CEP-1347. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the optimal dosing and administration regimen for CEP-1347 have not yet been established.
未来方向
There are several future directions for the study of CEP-1347 and its potential therapeutic applications. One direction is to further investigate the efficacy of CEP-1347 in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another direction is to investigate the safety and efficacy of CEP-1347 in clinical trials in humans. Furthermore, there is a need to identify biomarkers that can be used to monitor the effects of CEP-1347 in humans. Finally, there is a need to investigate the potential use of CEP-1347 in combination with other therapeutic agents for neurodegenerative disorders.
科学研究应用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurodegenerative disorders. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. Furthermore, CEP-1347 has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of CEP-1347 as a potential therapeutic agent for these disorders.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-17-4-3-16(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)14-15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFDPKIURVEQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4746222.png)

![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4746242.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746268.png)
![5-anilino-3-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4746276.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4746285.png)
![methyl 3-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4746298.png)
![methyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746299.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4746318.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4746323.png)
![1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4746330.png)